5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Description

Chemical Identity and Nomenclature

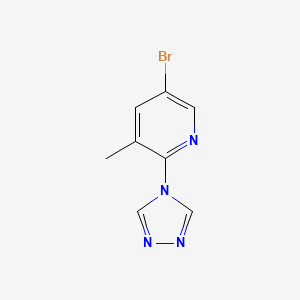

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture incorporating both pyridine and triazole ring systems. The compound bears the molecular formula C8H7BrN4, with a molecular weight of 239.076 daltons and a monoisotopic mass of 237.985408 daltons. The Chemical Abstracts Service has assigned this compound the registry number 1082766-52-6, providing a unique identifier for scientific and commercial applications.

The systematic nomenclature reflects the compound's structural complexity, with the International Union of Pure and Applied Chemistry name being 5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine. Alternative nomenclature systems recognize this compound as this compound, emphasizing the tautomeric nature of the triazole ring system. The compound's structural identity is further confirmed through various chemical database entries, including ChemSpider identification number 22524911.

The molecular architecture features a pyridine ring as the central scaffold, substituted at the 2-position with a 1,2,4-triazol-4-yl group, at the 3-position with a methyl group, and at the 5-position with a bromine atom. This specific substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and biological activity profiles. The presence of multiple nitrogen-containing heterocyclic systems within a single molecule enhances its potential for forming hydrogen bonds and other non-covalent interactions with biological targets.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of triazole chemistry, which began with the pioneering work of Swedish chemist Arthur Bladin. In 1885, Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and two carbon atoms with the molecular formula C2H3N3. This foundational discovery established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry.

The subsequent development of triazole chemistry gained momentum throughout the early twentieth century, particularly following the discovery of antifungal activities in azole derivatives in 1944. This breakthrough led to the systematic investigation of triazole-containing compounds and ultimately resulted in the development of numerous pharmaceutical agents, including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action through inhibition of ergosterol synthesis and blocking of cytochrome P450-dependent enzymes became well-established, demonstrating the therapeutic potential of triazole-containing molecules.

The evolution of triazolopyridine chemistry represents a natural progression from simple triazole scaffolds toward more complex fused and substituted systems. Triazolopyridines emerged as a distinct class of heterocyclic compounds characterized by a triazole ring fused to a pyridine ring, with multiple possible isomers differing by the location of nitrogen atoms and the nature of ring fusion. This structural diversity has enabled the development of various pharmaceutical applications, including antidepressant drugs such as trazodone, as well as other therapeutic agents like filgotinib, tucatinib, and enarodustat.

The specific development of non-fused triazolopyridine derivatives, such as this compound, represents a more recent advancement in heterocyclic chemistry. These compounds maintain the beneficial properties of both triazole and pyridine moieties while allowing for greater structural flexibility and synthetic accessibility compared to their fused counterparts. The incorporation of halogen substituents, particularly bromine, has emerged as a key strategy for enhancing biological activity and providing synthetic handles for further chemical modifications.

Classification within Triazolopyridine Derivatives

This compound belongs to the broader class of triazolopyridine derivatives, specifically categorized as a non-fused triazole-pyridine hybrid molecule. Unlike traditional triazolopyridines where the triazole and pyridine rings share a common bond through ring fusion, this compound features a direct substitution of the triazole moiety onto the pyridine ring at the 2-position. This structural arrangement places it within the subclass of 2-triazolylpyridines, which have gained significant attention for their distinct pharmacological properties.

Within the 1,2,4-triazole family, this compound specifically contains the 1,2,4-triazol-4-yl substituent, distinguishing it from compounds containing 1,2,3-triazole or other triazole isomers. The 1,2,4-triazole system is characterized by having three nitrogen atoms positioned at the 1-, 2-, and 4-positions of the five-membered ring, with an interstitial carbon atom separating one nitrogen from the adjacent pair. This arrangement creates specific hydrogen bonding patterns and electronic properties that are crucial for biological activity.

Recent research has demonstrated the privileged nature of 1,2,4-triazole groups as bioisosteric replacements for amide functionalities in drug design. Crystallographic evidence shows that 1,2,4-triazole groups can effectively replace amide bonds in forming key hydrogen bonds with target proteins, particularly through interactions with lysine residues and buried water molecules in enzyme active sites. This bioisosteric relationship has made 1,2,4-triazolylpyridines valuable scaffolds for medicinal chemistry applications.

The brominated nature of this particular compound further refines its classification within halogenated triazolopyridines. Bromine substitution at the 5-position of the pyridine ring provides both electronic and steric influences that can significantly impact biological activity. Comparative studies have shown that specific halogen substitution patterns, particularly brominated derivatives, can enhance potency against various biological targets while maintaining favorable pharmacokinetic properties.

Significance in Contemporary Research

The contemporary significance of this compound extends across multiple research domains, reflecting the compound's versatility as both a synthetic intermediate and a biologically active molecule. Current medicinal chemistry research has identified this compound as a promising building block for developing pharmaceutical agents with antimicrobial and anticancer properties. The unique combination of triazole and pyridine functionalities creates a molecular framework capable of interacting with diverse biological targets through multiple mechanisms of action.

In antimicrobial research, triazole-containing compounds have demonstrated significant activity against various bacterial and fungal pathogens. The mechanism involves interaction with cytochrome P450 enzymes and coordination with heme iron centers, leading to disruption of essential metabolic processes in pathogenic organisms. Recent studies have highlighted the potential of brominated triazolopyridine derivatives to overcome resistance mechanisms that have limited the effectiveness of traditional antifungal agents.

The compound's relevance in anticancer research stems from its ability to inhibit cell proliferation through various molecular pathways. Triazole derivatives are known to form numerous weak non-covalent interactions with receptors and enzymes in biological systems, enabling modulation of critical cellular processes. The specific substitution pattern in this compound provides an optimal balance of hydrophobic and hydrophilic properties that facilitate cellular uptake and target engagement.

Recent developments in bioorthogonal chemistry have further expanded the utility of triazole-containing compounds. The large number of nitrogen atoms in triazole rings causes them to react similarly to azides, making them valuable tools for chemical biology applications. Additionally, the multiple lone pairs of electrons in triazole systems make them useful as coordination compounds in materials science and catalysis applications.

Table 1: Key Molecular Properties of this compound

Properties

IUPAC Name |

5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRADUUYBCZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652008 | |

| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-52-6 | |

| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Bromination of 2-Amino-3-methylpyridine

- Step 1: 2-Amino-3-methylpyridine is reacted with acetic anhydride in a four-neck flask under reflux, monitored by thin-layer chromatography (TLC) until complete conversion.

- Step 2: After cooling the reaction mixture to 20-25 °C, bromine is added dropwise. The mixture is then heated to 50-60 °C for 2-3 hours to achieve selective bromination at the 5-position.

- Step 3: Water is added to dissolve solids, followed by dropwise addition of 40% sodium hydroxide solution to precipitate the brominated product. After 30 minutes of reaction, filtration, drying, and recrystallization (using ethanol as solvent) yield 2-amino-3-methyl-5-bromopyridine.

Diazotization and Further Bromination

- 2-Amino-3-methyl-5-bromopyridine is treated with 40% hydrogen bromide solution and catalyzed by cuprous bromide.

- A saturated sodium nitrite solution is added dropwise at -5 to 10 °C, and the reaction proceeds for 2-4 hours.

- This step introduces an additional bromine atom, yielding 2,5-dibromo-3-methylpyridine.

This method is noted for mild reaction conditions, high yield, cost-effectiveness, and suitability for industrial scale production.

Introduction of the 1,2,4-Triazolyl Group

The attachment of the 4H-1,2,4-triazol-4-yl moiety to the bromomethylpyridine core can be achieved through nucleophilic substitution reactions or click chemistry techniques.

Nucleophilic Substitution

- The bromine atom at the 2-position of the pyridine ring can be substituted by the nucleophilic nitrogen of the 1,2,4-triazole ring.

- This reaction typically requires a base to deprotonate the triazole and a polar aprotic solvent such as dimethylformamide (DMF).

- Reaction temperatures are usually maintained at room temperature to moderate heating to optimize substitution efficiency.

Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition)

- Although more commonly applied for 1,2,3-triazole derivatives, click chemistry involving copper catalysis can be adapted for 1,2,4-triazole systems.

- A propargylated pyridine intermediate is reacted with azide-functionalized triazole precursors in the presence of copper sulfate and sodium ascorbate in DMF at room temperature for about 8 hours.

- The reaction progress is monitored by TLC, and the product is purified by column chromatography using hexane/ethyl acetate mixtures.

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-3-methylpyridine + Acetic anhydride (1:1.5) | Reflux (~118) | Until completion (monitored by TLC) | High | Formation of acetylated intermediate |

| 2 | Bromine addition dropwise | 20-25 (add), then 50-60 | 2-3 h | High | Selective bromination at 5-position |

| 3 | Sodium hydroxide (40%) addition | Room temp | 30 min | High | Precipitation and isolation of product |

| 4 | 2-Amino-3-methyl-5-bromopyridine + HBr (40%) + CuBr | -5 to 10 | 2-4 h | High | Diazotization and second bromination |

| 5 | Nucleophilic substitution with 1,2,4-triazole | Room temp to 60 | Several hours | Moderate to High | Coupling step to form final compound |

| 6 | Click chemistry (CuSO4, sodium ascorbate, DMF) | Room temp | 8 h | 70-80 | Alternative method for triazole coupling |

Research Findings and Analysis

- The bromination steps under controlled temperature and reagent addition provide high selectivity for the 5-position bromine substitution on the methylpyridine ring.

- The use of cuprous bromide as a catalyst in the diazotization step enhances bromination efficiency and yield.

- The nucleophilic substitution method for attaching the triazole ring is straightforward but may require optimization of solvent and base conditions to maximize yield.

- Click chemistry offers a robust alternative for triazole ring introduction, with reported yields of 70-80% in related systems, although it is more commonly applied to 1,2,3-triazoles and may need adaptation for 1,2,4-triazoles.

- Purification by recrystallization and column chromatography ensures high purity of the final compound, essential for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine has garnered attention for its biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit robust antibacterial and antifungal properties. For instance, derivatives of triazoles have been shown to effectively inhibit the growth of various pathogens such as Escherichia coli and Candida albicans . The presence of the bromine atom enhances the compound's reactivity and binding affinity to biological targets, potentially increasing its efficacy.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, derivatives were evaluated against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, showing IC50 values below 25 µM in some instances . This suggests that modifications to the triazole ring can significantly enhance anticancer activity.

Agricultural Applications

The antifungal properties of this compound make it a candidate for agricultural applications. Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis .

Fungicidal Activity

Studies have reported that triazole derivatives exhibit effective fungicidal activity against various plant pathogens. For example, compounds similar to this compound have been tested against Botrytis cinerea and Fusarium oxysporum, demonstrating significant efficacy in controlling these pathogens . Such findings support the potential use of this compound in crop protection formulations.

Materials Science

The unique chemical structure of this compound allows for its application in materials science. Its ability to form stable complexes with metals can be leveraged to create novel materials with specific properties.

Synthesis of Functional Materials

The compound serves as a building block in synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various coupling reactions, which can lead to the development of materials with enhanced thermal stability and conductivity .

Case Studies

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine but exhibit distinct properties due to variations in substituent positions, functional groups, or molecular symmetry.

3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine

- Molecular Formula : C₈H₇BrN₄ (identical to the target compound).

- Key Differences :

- Applications : Used in kinase inhibitor research, similar to imidazo[4,5-b]pyridine derivatives .

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

- Molecular Formula : C₈H₇BrN₄.

- Key Differences: The triazole ring is substituted with a methyl group at position 4 (vs. unsubstituted triazole in the target compound).

- Collision Cross-Section Data : Predicted ion mobility values (CCS) differ due to altered molecular geometry .

5-Bromo-2-(1,2,4-triazol-4-yl)pyridine

- Molecular Formula : C₇H₅BrN₄.

- Key Differences: Lacks the methyl group at position 3 of the pyridine ring.

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine Dihydrate

- Molecular Formula : C₉H₇N₇·2H₂O.

- Key Differences :

- Crystallography : Forms hydrogen-bonded networks in the solid state, stabilizing hydrated structures .

4-{4-(4-Bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

- Molecular Formula : C₂₀H₁₃BrCl₂N₄S.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Bromo substituents at positions 3 or 5 significantly alter electron density on the pyridine ring, impacting reactivity in Suzuki-Miyaura couplings .

- Steric vs. Electronic Balance : Methyl groups on the pyridine or triazole rings modulate steric hindrance, affecting ligand-protein interactions in kinase inhibitors .

- Symmetry and Coordination : Bis-triazole derivatives exhibit superior metal-coordination properties, making them ideal for designing functional materials .

Biological Activity

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a triazole moiety. Its chemical formula is with a molecular weight of approximately 228.07 g/mol. The structural configuration allows for significant interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, respectively .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Antifungal Activity

The compound also shows significant antifungal activity against various Candida species. Studies indicate that it can effectively inhibit the growth of fluconazole-resistant strains of Candida albicans with MIC values as low as 0.37 μM . This property makes it a candidate for further development as an antifungal agent.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with target enzymes and receptors. The presence of nitrogen atoms in the triazole ring facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity .

Target Enzymes

Research has identified several potential targets for this compound:

- 15-Lipoxygenase (15-LO) : Inhibition studies have shown that derivatives of this compound can effectively inhibit 15-LO with IC50 values ranging from 9 to 12 μM .

- Acetyl-CoA Carboxylase : It has been suggested that the compound may also interact with this enzyme, contributing to its antibacterial effects .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Antibacterial Evaluation : A study evaluated the antibacterial activity against various strains of bacteria and found that modifications in the chemical structure could enhance efficacy against resistant strains .

- Antifungal Efficacy : Another research highlighted its effectiveness against multiple Candida species, including those resistant to conventional treatments .

- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the triazole ring significantly affect biological activity, emphasizing the importance of chemical modifications in drug design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-deficient nature of the pyridine system, which polarizes the C–Br bond.

Key Reactions and Conditions:

Mechanistic Insights:

-

Suzuki coupling occurs via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

-

Steric hindrance from the adjacent triazole and methyl groups may reduce reaction rates compared to unsubstituted bromopyridines .

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in diverse reactions due to its tautomeric equilibrium and nucleophilic N-atoms.

Reaction Pathways:

Key Findings:

-

Alkylation occurs preferentially at the N1 position of the triazole due to steric protection of N4 by the pyridine ring .

-

Metal coordination stabilizes the triazole ring, enabling catalytic applications in azide-alkyne cycloadditions .

Electrophilic Aromatic Substitution

While less reactive than typical aromatic systems, the pyridine ring undergoes directed substitution under strong electrophilic conditions:

Observed Transformations:

| Reaction | Reagents | Position Modified | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-position | Requires -M directing groups |

| Halogenation | NXS (X = Cl, I), FeCl₃ | 6-position | Limited by deactivation |

Structural Influences:

-

The electron-withdrawing triazole group directs electrophiles to the para position relative to itself (C4 of pyridine) .

-

Bromine’s -I effect further reduces ring electron density, necessitating harsh conditions for electrophilic attacks .

Reductive Dehalogenation

The C–Br bond can be cleaved under reducing conditions to generate dehalogenated analogs:

Experimental Data:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH | 25°C | 3-Methyl-2-triazolylpyridine | >95% |

| Zn/NH₄Cl | H₂O/THF | 60°C | Same as above | 88% |

Applications:

-

Provides a route to unfunctionalized pyridine-triazole scaffolds for further derivatization .

-

Hydrogenolysis preserves the triazole ring integrity under mild conditions .

Stability Under Acidic/Basic Conditions

The compound demonstrates remarkable stability across a wide pH range:

| Condition | pH Range | Observation | Degradation Pathway |

|---|---|---|---|

| Strong acid (HCl) | 1–3 | Stable ≤ 48 hr (90°C) | Triazole ring protonation |

| Strong base (NaOH) | 12–14 | Partial hydrolysis (20% @ 24 hr) | Pyridine ring oxidation |

This stability profile makes it suitable for reactions requiring acidic or basic catalysts.

Comparative Reactivity Analysis

Reactivity Hierarchy:

-

C–Br bond (pyridine)

-

Triazole N-atoms

-

Pyridine C–H positions

Electronic Effects:

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: Bromination of a pyridine precursor (e.g., 3-methylpyridine) using reagents like NBS or Br₂ in a controlled environment .

- Step 2: Introduction of the triazole moiety via Suzuki-Miyaura coupling or thiol-alkylation reactions. details similar procedures where 4-phenyl-1,2,4-triazole derivatives are synthesized via reaction of thiol intermediates with brominated pyridines, achieving yields of 74–86% .

- Characterization: Intermediates are validated using (e.g., aromatic proton signals at δ 7.2–8.5 ppm), ESI–MS (e.g., [M+H] peaks), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- : Aromatic protons from the pyridine and triazole rings appear as distinct multiplets (δ 7.0–9.0 ppm). Methyl groups (e.g., 3-methyl on pyridine) resonate as singlets near δ 2.5 ppm .

- ESI–MS: Molecular ion peaks (e.g., [M+H]) confirm molecular weight. For example, a compound with molecular formula should show a peak at m/z 284.99 .

- Melting Point: Consistent melting points (e.g., 140–155°C) indicate purity .

- HPLC: Purity >95% is verified using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in triazole-pyridine synthesis. reports 74% yield using bis(triphenylphosphine)palladium(II) dichloride .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Microwave-assisted synthesis (e.g., 140°C for 2 minutes) reduces reaction time and side products .

- Purification: Medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane achieves >99% purity .

Q. How do crystallographic studies inform the electronic and steric properties of this compound?

Methodological Answer:

- X-ray Diffraction: Crystal structures (e.g., CCDC entries) reveal planar triazole-pyridine systems with dihedral angles <10°, indicating conjugation. Hydrogen bonding between triazole N-atoms and water molecules (O–H···N, 2.8–3.0 Å) stabilizes the 3D framework .

- DFT Calculations: Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites. For example, the bromine atom and triazole N3 are electrophilic hotspots, guiding derivatization strategies .

Q. How can contradictory biological activity data (e.g., antifungal vs. antibacterial results) be resolved?

Methodological Answer:

- Assay Standardization: Control variables such as inoculum size (e.g., 1×10⁶ CFU/mL for fungi) and incubation time (24–48 hours). reports MIC values against Candida albicans using broth microdilution .

- Structure-Activity Relationship (SAR): Compare substituent effects. For example, electron-withdrawing groups (e.g., Br) enhance antifungal activity but reduce solubility, leading to false negatives in aqueous assays .

- In Silico Modeling: Docking studies (e.g., with CYP51 enzyme) identify binding modes. Triazole N-atoms may coordinate fungal cytochrome P450, while bromine steric effects limit bacterial target access .

Q. What computational methods are used to predict the reactivity and stability of this compound?

Methodological Answer:

- DFT at B3LYP/6-31G(d): Optimizes geometry and calculates frontier molecular orbitals (FMO). A small HOMO-LUMO gap (<4 eV) suggests high reactivity, corroborating experimental bromine substitution trends .

- Molecular Dynamics (MD): Simulates solvation effects. For instance, aqueous MD shows aggregation due to hydrophobic methyl groups, explaining low bioavailability without formulation aids .

Q. How can regioselectivity challenges in triazole-pyridine functionalization be addressed?

Methodological Answer:

- Directing Groups: Use pyridine N-oxide to enhance bromine substitution at the 5-position. highlights bromination of 4-methylbenzoyl propionamide analogs .

- Protection/Deprotection: Temporarily protect the triazole ring with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.